molecular formula C9H13BrO3 B8283584 Ethyl 4-bromo-3-oxocyclohexanecarboxylate

Ethyl 4-bromo-3-oxocyclohexanecarboxylate

Cat. No.: B8283584
M. Wt: 249.10 g/mol
InChI Key: UDLLBXAEMDYVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-3-oxocyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H13BrO3 and its molecular weight is 249.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13BrO3

Molecular Weight

249.10 g/mol

IUPAC Name

ethyl 4-bromo-3-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H13BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-7H,2-5H2,1H3

InChI Key

UDLLBXAEMDYVSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C(=O)C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-bromo-3-hydroxycyclohexanecarboxylate (15.06 g) in acetone (300 mL) at 0° C. was added CrO3 (12.0 g, 120 mmol), and 2 N H2SO4 (60 mL). The mixture was stirred at room temperature for 30 min. Isopropanol (15 mL) was added and the reaction was stirred for 20 min. The volume was reduced under vacuum then diluted with water and extracted with ethyl acetate. The organic layer was washed with water, then brine, was dried over MgSO4 and concentrated in vacuo. Purification by chromatography on silica gel (10% EtOAc in hexane) afforded 6.7 g of tide compound.
Quantity
15.06 g
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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